molecular formula C30H31N5O2 B2996202 methyl 3-(10-cyano-11-methyl-13-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaen-12-yl)propanoate CAS No. 780783-60-0

methyl 3-(10-cyano-11-methyl-13-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaen-12-yl)propanoate

Cat. No.: B2996202
CAS No.: 780783-60-0
M. Wt: 493.611
InChI Key: CCJWFSADCWJSPQ-DHZHZOJOSA-N
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Description

Methyl 3-(10-cyano-11-methyl-13-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-1,8-diazatricyclo[7400^{2,7}]trideca-2(7),3,5,8,10,12-hexaen-12-yl)propanoate is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(10-cyano-11-methyl-13-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaen-12-yl)propanoate involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Diazatricyclo Structure: This involves the cyclization of appropriate precursors under specific conditions to form the tricyclic core.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction.

    Addition of the Phenylprop-2-en-1-yl Group: This step involves a coupling reaction, often facilitated by a palladium catalyst.

    Incorporation of the Cyano Group: The cyano group is introduced via a nucleophilic addition reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-en-1-yl group.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include primary amines.

    Substitution: Products include substituted piperazines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, the compound can be used as a probe to study the function of various biological systems. Its ability to interact with proteins and other biomolecules makes it useful in biochemical research.

Medicine

In medicine, the compound has potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, the compound can be used in the development of new materials. Its unique properties make it suitable for applications in polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of methyl 3-(10-cyano-11-methyl-13-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaen-12-yl)propanoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(10-cyano-11-methyl-13-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaen-12-yl)propanoate: This compound is similar in structure but may have different functional groups or substituents.

    Other Diazatricyclo Compounds: Compounds with similar tricyclic cores but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.

Properties

IUPAC Name

methyl 3-[4-cyano-3-methyl-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrido[1,2-a]benzimidazol-2-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N5O2/c1-22-24(14-15-28(36)37-2)30(35-27-13-7-6-12-26(27)32-29(35)25(22)21-31)34-19-17-33(18-20-34)16-8-11-23-9-4-3-5-10-23/h3-13H,14-20H2,1-2H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJWFSADCWJSPQ-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CCC(=O)OC)N4CCN(CC4)CC=CC5=CC=CC=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CCC(=O)OC)N4CCN(CC4)C/C=C/C5=CC=CC=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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